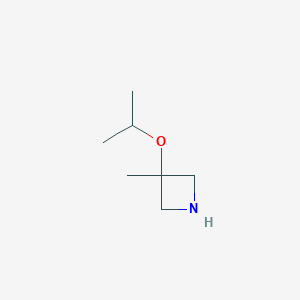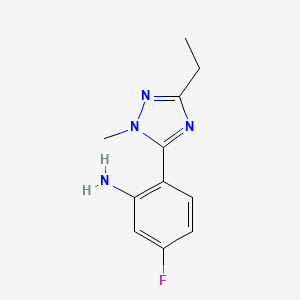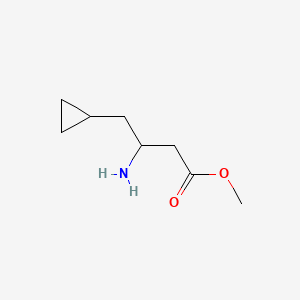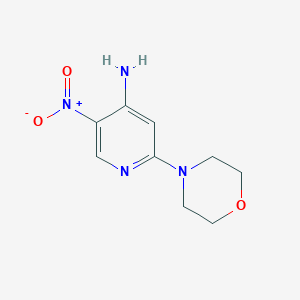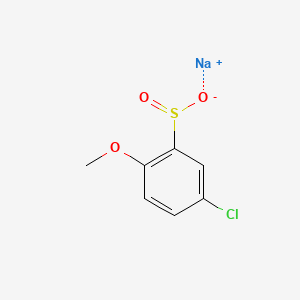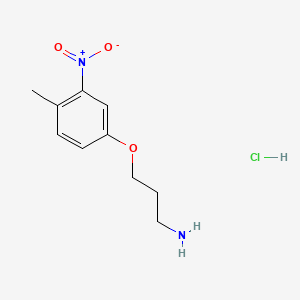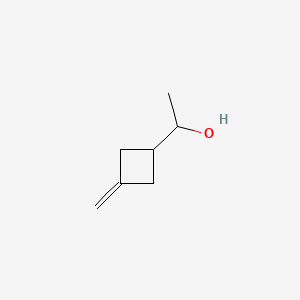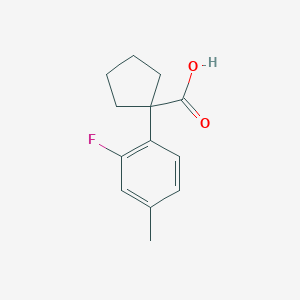
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C9H13N5. Let’s break down its structure:
Core Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyrazole moiety.
Functional Groups:
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Condensation Reaction
- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylamine
- Reactant: 1H-1,2,4-triazol-3-carbaldehyde
- Conditions: Condensation in the presence of a suitable base (e.g., sodium hydroxide).
- Product: 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine
-
Cyclization Reaction
- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylcarboxylic acid hydrazide
- Reactant: Thionyl chloride (SOCl2)
- Conditions: Cyclization under reflux conditions.
- Product: The desired compound.
Industrial Production
The industrial production of this compound involves scaling up the synthetic routes using optimized conditions and efficient purification methods.
Chemical Reactions Analysis
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions at the pyrazole or triazole positions are possible.
Reduction: Reduction of functional groups may occur.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Agriculture: Potential use as a pesticide or fungicide.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N6/c1-3-15-8(4-7(2)12-15)5-14-6-11-9(10)13-14/h4,6H,3,5H2,1-2H3,(H2,10,13) |
InChI Key |
RLNIUXDJBDVAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


